S-diclofenac

概要

説明

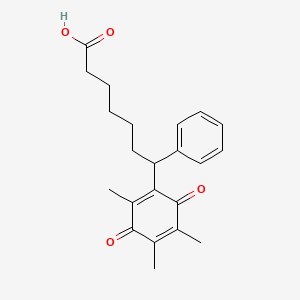

S-diclofenac, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class with anti-inflammatory, analgesic, and antipyretic properties . It is used to treat pain and inflammatory diseases such as gout . It is taken by mouth or rectally in a suppository, used by injection, or applied to the skin .

Synthesis Analysis

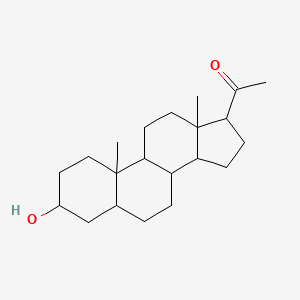

The synthesis of diclofenac involves several steps, including the formation of a lactam . The structures of the new compounds were established based on spectral and elemental analysis .Molecular Structure Analysis

The structural stability of diclofenac has been studied using ab initio molecular dynamics simulations . The lifetime of different intramolecular hydrogen bonds was estimated . The structural stability of diclofenac sodium (DIC-Na) and the structural relationship among this anhydrate and DIC-Na hydrates have also been elucidated .Chemical Reactions Analysis

The degradation of diclofenac has been studied in various conditions . The results indicate that diclofenac is degraded via the formation of other aromatic organic species .科学的研究の応用

Pharmaceutical Applications

S-diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used in human and veterinary practice for the treatment of acute and chronic pain, as well as in inflammatory and degenerative rheumatic diseases . It exerts its action through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which inhibit the synthesis of prostaglandins .

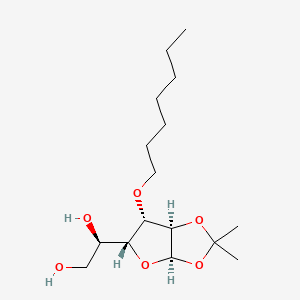

Development of Multicomponent Pharmaceutical Solids

Researchers have developed novel diclofenac multicomponent pharmaceutical solids. These new multicomponent pharmaceutical crystals of diclofenac and the nucleobases adenine, cytosine, and isocytosine have been synthesized by mechanochemical methods . They offer new opportunities to address drug physicochemical issues and to obtain improved drug formulation, especially on oral administration drugs .

Improvement of Thermal Stability

The multicomponent pharmaceutical crystals of diclofenac revealed thermal stability improvement . This could potentially enhance the shelf-life and storage conditions of the drug.

Water Contamination Analysis

S-diclofenac is a pharmaceutical contaminant of water bodies . Therefore, it’s important in environmental science to develop analytical techniques for its removal and quantification .

Fabrication of Selective Magnetic Molecularly Imprinted Polymer (MMIP)

A DCF selective MMIP has been fabricated for the quantification of DCF using MMIP-HPLC-PDA combo . The fabricated material offered recovery of DCF up to 96.38–99.46% from groundwater and pharmaceutical samples .

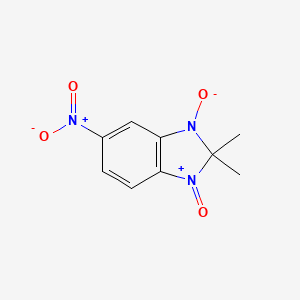

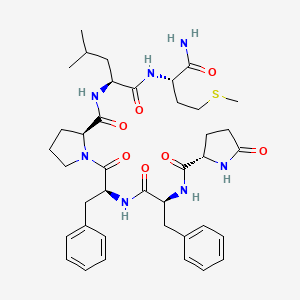

Synthesis of Spin-Labeled Diclofenac

The synthesis of spin-labeled diclofenac (diclofenac-SL) has been reported . This involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification .

作用機序

Target of Action

S-Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

S-Diclofenac inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition is the common mechanism linking each effect of diclofenac . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion, which is related to increased potency .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by S-Diclofenac leads to a decrease in the formation of prostaglandin precursors . This affects the biochemical pathways involved in inflammation and pain signaling . The initial hydroxylation of diclofenac has been detected in all tested isolates .

Pharmacokinetics

When given orally, the absorption of S-Diclofenac is rapid and complete . It binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose for oral doses between 25 to 150mg . Diclofenac is eliminated following biotransformation to glucoroconjugated and sulphate metabolites which are excreted in urine, very little drug is eliminated unchanged .

Result of Action

The inhibition of COX-1 and COX-2 by S-Diclofenac leads to decreased formation of prostaglandin precursors, resulting in antipyretic, analgesic, and anti-inflammatory properties . This makes S-Diclofenac a first-line therapy for acute and chronic pain and inflammation from a variety of causes .

Action Environment

S-Diclofenac is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . As wastewater is the key exposure route for wildlife, environmental factors such as water quality and treatment processes can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Diclofenac has some safety concerns. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, do not breathe (dust, vapor, mist, gas), and do not ingest . If swallowed, seek immediate medical assistance . Long-term use of diclofenac can increase the risk of serious cardiovascular events .

将来の方向性

Future therapies for conditions treated by diclofenac must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Given the inadequacies and limitations of current treatment options, innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating these conditions .

特性

IUPAC Name |

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDUXOHVEZVAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318005 | |

| Record name | S-Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-diclofenac | |

CAS RN |

912758-00-0 | |

| Record name | S-Diclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Diclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

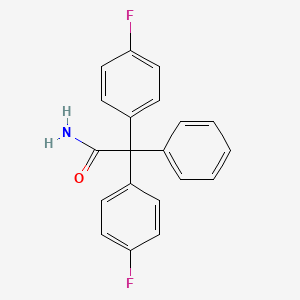

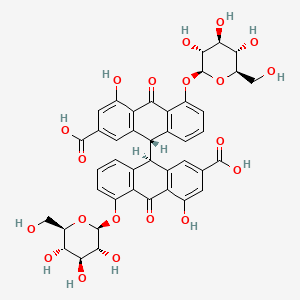

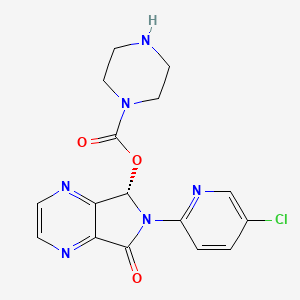

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

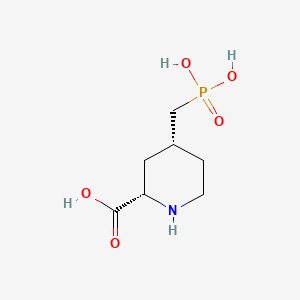

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

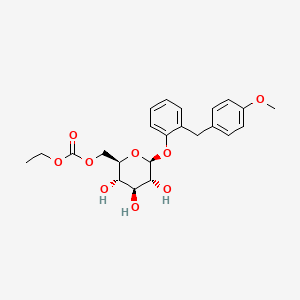

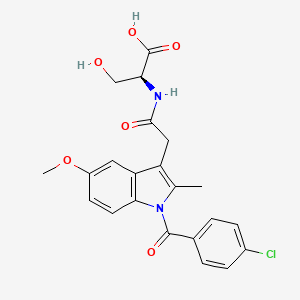

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。